molecular formula C14H16F3N3O2 B2538298 2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine CAS No. 882747-20-8

2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine

Cat. No. B2538298
CAS RN: 882747-20-8
M. Wt: 315.296
InChI Key: DSLGZOHSQXQSPY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine” is a chemical compound . It’s a specialized product offered by chemical suppliers .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of “2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The molecule also contains an acetyloxy group and a trifluoromethyl group attached to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied extensively . The trifluoromethyl group and the pyridine moiety are thought to contribute to the unique physicochemical properties of these compounds .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridine Derivatives

This compound can be used in the synthesis of imidazo[1,2-a]pyridine derivatives . This is achieved through an iodine mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkyne . This method provides an operationally simple way for the construction of imidazoheterocycles .

2. Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients Trifluoromethylpyridines, such as the compound , serve as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Synthesis of Fluazifop

2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . Fluazifop is a herbicide used for post-emergence control of annual and perennial grass weeds in a wide range of broad-leaved crops .

4. Use in Pharmaceutical and Veterinary Industries Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

5. Adsorption of Rare Earth Metal Ions The compound can be incorporated into natural sodium alginate polymers to create adsorbents . These adsorbents have been found to be effective in the adsorption of rare earth metal ions .

Development of Fluorinated Organic Chemicals

The compound contributes to the development of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

[(E)-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c1-9(19-22-10(2)21)13-12(20-5-3-4-6-20)7-11(8-18-13)14(15,16)17/h7-8H,3-6H2,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLGZOHSQXQSPY-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine

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